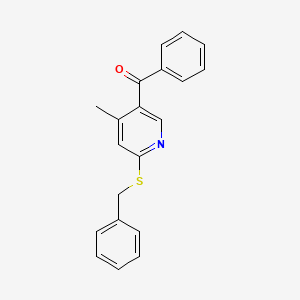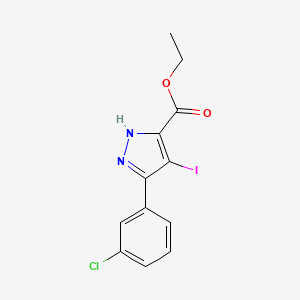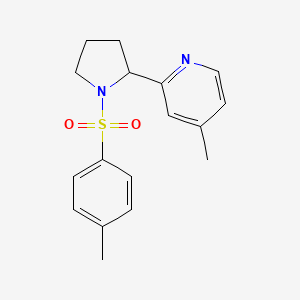
(6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C20H17NOS It is a derivative of pyridine and contains both a benzylthio group and a phenylmethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with benzylthiol and phenylmagnesium bromide. The reaction is carried out under anhydrous conditions, often using a solvent such as tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the pyridine ring.
Applications De Recherche Scientifique
(6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenylmethanone moiety can engage in hydrogen bonding or hydrophobic interactions with various proteins, affecting their function. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-(Methylthio)-4-methylpyridin-3-yl)(phenyl)methanone: Similar structure but with a methylthio group instead of a benzylthio group.
(6-(Benzylthio)-4-methylpyridin-3-yl)(methyl)methanone: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
(6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone is unique due to the presence of both a benzylthio group and a phenylmethanone group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C20H17NOS |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(6-benzylsulfanyl-4-methylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C20H17NOS/c1-15-12-19(23-14-16-8-4-2-5-9-16)21-13-18(15)20(22)17-10-6-3-7-11-17/h2-13H,14H2,1H3 |
Clé InChI |
UCNMNEGEMUGFOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11797890.png)


![3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B11797919.png)







